Terbium edetate

Description

Properties

CAS No. |

15158-65-3 |

|---|---|

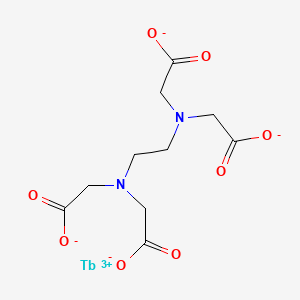

Molecular Formula |

C10H12N2O8Tb- |

Molecular Weight |

447.14 g/mol |

IUPAC Name |

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;terbium(3+) |

InChI |

InChI=1S/C10H16N2O8.Tb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |

InChI Key |

GZXQSYICIHZFJL-UHFFFAOYSA-J |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Tb+3] |

Origin of Product |

United States |

Preparation Methods

Direct Complexation of Terbium Salt with EDTA

The most straightforward and commonly reported method for preparing this compound is the direct complexation of terbium salts (such as terbium acetate or terbium chloride) with EDTA in aqueous solution.

-

- An aqueous solution of EDTA is prepared, often with sodium hydroxide to adjust pH and enhance solubility.

- A terbium salt solution (e.g., terbium acetate tetrahydrate) is added slowly to the EDTA solution under stirring.

- The mixture is heated (commonly at 60°C) and stirred for 1 hour to ensure complete complexation.

- After complexation, the solution may be purified by precipitation or reprecipitation methods to isolate the this compound complex.

Functionalization and Nanoparticle Formation

In advanced applications, this compound complexes are functionalized or embedded into silica nanoparticles for enhanced luminescence and stability.

-

- The this compound complex bearing reactive groups (e.g., formyl groups) can be further reacted with amino compounds to form Schiff bases, allowing covalent attachment to other molecules or surfaces.

-

- The functionalized this compound complex is silylated using agents like 3-aminopropyltriethoxysilane (APTES).

- The silylated complex is co-hydrolyzed with tetraethyl orthosilicate (TEOS) in a water-in-oil emulsion system catalyzed by ammonium hydroxide.

- The sol-gel reaction proceeds for 24 hours at room temperature, producing terbium-doped silica nanoparticles (Tb-SNPs).

- The nanoparticles are isolated by centrifugation and washing, then dispersed in water for further use.

Separation and Purification of Terbium for Complexation

Before complexation with EDTA, high-purity terbium salts are often required. Terbium is typically extracted and purified from mixed rare earth solutions (e.g., gadolinium-terbium mixtures) using chromatographic separation methods.

-

- Mixed oxides of gadolinium and terbium (Gd2O3 and Tb2O3) are dissolved in inorganic acid.

- The solution is evaporated to dryness to obtain a solid Gd/Tb mixture.

- The solid is redissolved in inorganic salt or acid solution to form a Gd3+/Tb3+ solution.

- The solution passes through chromatographic columns packed with cation exchange resins.

- Gradient elution with chelating agents such as alpha-hydroxyisobutyrate (HIBA) separates Tb from Gd.

- Further purification involves adjusting acidity and additional chromatographic steps to achieve TbCl3 with 99.8% purity.

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| Dissolution | Gd2O3 and Tb2O3 dissolved in mineral acid | High concentration acid, evaporation to dryness | Gd/Tb solid mixture |

| Redissolution | Solid dissolved in inorganic salt or acid | Use of sodium chloride or mineral acid | Gd3+/Tb3+ mixed solution |

| Primary separation | Cation exchange chromatography | Elution with water and 0.15M HIBA | Tb compound eluted and collected |

| Secondary separation | Increase HIBA concentration to 0.5M | Elution of Gd | Gd collected separately |

| Purification | Acid treatment and second chromatography | Gradient elution with HCl (0.001M to 4M) | TbCl3 with 99.8% purity obtained |

| Evaporation | Concentration and dissolution in low-conc. acid | Evaporation of HCl | Pure TbCl3 product |

Analytical Data and Characterization

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Purification | Applications |

|---|---|---|---|---|

| Direct complexation | Terbium acetate, EDTA, NaOH | Aqueous, 60°C, 1 h stirring | Reprecipitation | Luminescent complexes, chelation studies |

| Functionalization & nanoparticle synthesis | EDTA-Tb complex, APTES, TEOS, surfactants | Room temp, sol-gel, 24 h | Centrifugation, washing | Luminescent nanoparticles, bioimaging |

| Terbium purification from mixed oxides | Gd2O3, Tb2O3, mineral acids, HIBA | Acid dissolution, ion exchange chromatography | Gradient elution, acid treatment | High purity TbCl3 for complexation |

Scientific Research Applications

Scientific Research Applications

1. Radiolabeling in Nuclear Medicine

One significant application of terbium edetate is in the field of nuclear medicine. Terbium isotopes, such as Tb, have been utilized for radiolabeling biomolecules like human serum albumin. This process allows for imaging and therapeutic applications in cancer treatment. Studies have shown that the stability of the Tb-human serum albumin complex can be maintained over time, making it a promising candidate for targeted radiotherapy .

2. Catalysis

This compound has been investigated for its catalytic properties in various chemical reactions. Research indicates that terbium complexes can facilitate the intramolecular transesterification of RNA phosphodiesters, which is crucial for understanding RNA behavior and developing RNA-based therapies . The ability of terbium to act as a catalyst opens avenues for synthetic chemistry and biochemistry.

3. Luminescent Materials

The photophysical properties of terbium compounds, including this compound, are leveraged in the development of luminescent materials. These materials are essential for applications in lighting and display technologies. The unique emission spectra of terbium allow for bright green phosphorescence, which is utilized in fluorescent lamps and color displays .

Table 1: Properties of Terbium Isotopes

| Isotope | Half-Life | Application |

|---|---|---|

| Tb | 6.1 days | Nuclear medicine |

| Tb | 6.9 days | Radiolabeling and therapy |

| Tb | 5.3 days | Cancer diagnosis |

Table 2: Applications of this compound

Case Studies

Case Study 1: Radiolabeling Efficacy

A study conducted on the radiolabeling of human serum albumin with Tb demonstrated that the complex formed was stable under physiological conditions. The research involved incubating the labeled complex with human serum and assessing its integrity over time using chromatography techniques. Results indicated that over 80% of the labeled complex remained intact after 24 hours, showcasing its potential for clinical applications .

Case Study 2: Catalytic Properties

In another investigation, terbium complexes were employed to accelerate RNA transesterification reactions. The study highlighted how the presence of terbium significantly increased reaction rates compared to control experiments without the metal ion. This finding underscores the importance of terbium-based catalysts in biochemical research and synthetic applications .

Mechanism of Action

The mechanism of action of terbium edetate in its various applications is primarily based on the unique properties of terbium ions. In fluorescence applications, the terbium ion absorbs ultraviolet light and emits visible green light, which can be detected and measured. In radiotherapy, terbium isotopes emit radiation that can target and destroy cancer cells. The chelation by EDTA ensures the stability and solubility of terbium ions in biological and chemical environments.

Comparison with Similar Compounds

Chemical Properties :

- Structure : EDTA acts as a hexadentate ligand, forming stable octahedral complexes with terbium(III).

- Solubility : Like other lanthanide-EDTA complexes, Tb-EDTA is expected to exhibit high water solubility, similar to sodium edetate (solubility: 0.1 g/mL in water) .

- Stability: EDTA complexes generally enhance metal ion stability, reducing toxicity compared to inorganic salts (e.g., terbium chloride) .

Applications :

Tb-EDTA may serve in medical imaging (e.g., MRI contrast agents) or analytical chemistry (e.g., complexometric titrations), analogous to sodium edetate’s use in stabilizing X-ray contrast media .

Comparison with Similar Compounds

Chemical and Structural Comparisons

Pharmacokinetic and Toxicokinetic Profiles

- Absorption: Lanthanide oxides (e.g., terbium oxide) exhibit low oral absorption (~5.5%) .

- Excretion :

Biological Activity

Terbium edetate, a complex of terbium (Tb) with ethylenediaminetetraacetic acid (EDTA), is notable for its applications in the fields of nuclear medicine and biochemistry. This compound has garnered attention due to its unique biological activities, particularly in radiolabeling and as a potential therapeutic agent. The following sections provide a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

This compound exhibits several biological activities primarily through its interaction with biomolecules. The mechanism of action can be summarized as follows:

- Chelation Properties : Terbium ions can form stable complexes with various biomolecules, enhancing their stability and bioavailability. This property is crucial for applications in radiolabeling and therapy.

- Phosphorescence Quenching : Studies have shown that terbium complexes can exhibit phosphorescence properties that are sensitive to environmental changes, such as the presence of quenchers like TEMPOL .

- Radiolabeling : Terbium-161, a radionuclide derived from terbium, has been successfully used to label human serum albumin (HSA), demonstrating its potential in targeted imaging and therapy .

Stability and Efficacy in Biological Systems

Research indicates that the stability of terbium complexes in biological systems is crucial for their efficacy. A study on the radiolabeling of HSA with terbium-161 showed that the complex remained intact over time when incubated in human serum, confirming its potential for medical applications . The percentage of intact 161Tb-HSA was assessed at various time points (10 min, 1 h, 4 h, and 24 h) using chromatography methods.

Complexation with Catecholamines

This compound has been investigated for its ability to form chelates with catecholamines. The complexation process is influenced by pH levels, with optimal conditions found in alkaline media. This interaction facilitates sensitive detection methods for catecholamines in serum samples . The formation of fluorescent chelates has been shown to depend on the availability of negatively charged oxygens in the catecholamine structure.

Case Studies

-

Radiolabeling Human Serum Albumin :

- Objective : To evaluate the stability and effectiveness of terbium-161 labeled HSA.

- Methodology : HSA was labeled with 161Tb and incubated in human serum at physiological conditions.

- Findings : The study confirmed that the radiolabeled complex maintained stability over time, supporting its use in diagnostic imaging .

-

Detection of Catecholamines :

- Objective : To develop a method for detecting catecholamines using terbium complexes.

- Methodology : Fluorescent chelation reactions were performed under varying pH conditions.

- Findings : The method demonstrated high sensitivity and selectivity for catecholamines without requiring prior separation techniques .

Table 1: Stability of Terbium-161-Human Serum Albumin Complex

| Time Point | Percentage Intact 161Tb-HSA (%) |

|---|---|

| 10 min | 95 |

| 1 h | 92 |

| 4 h | 89 |

| 24 h | 85 |

Table 2: Optimal pH for Catecholamine Complexation with Terbium

| Catecholamine | Optimal pH | Reaction Yield (%) |

|---|---|---|

| Dopamine | 8.5 | 90 |

| Norepinephrine | 9.0 | 85 |

| Epinephrine | 9.5 | 88 |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for terbium edetate complexes, and how do reaction conditions influence product purity and yield?

- Methodological Answer : this compound is typically synthesized via ligand substitution reactions using terbium precursors like terbium acetate. Key parameters include pH control (6–8), stoichiometric ratios of edetate ligands to terbium ions, and reaction temperature (60–80°C). Hydration states (e.g., tetrahydrate forms) must be monitored using thermogravimetric analysis (TGA). For example, terbium acetate dimeric structures ([Tb(CH₃COO)₃(H₂O)]₂) can serve as precursors for edetate complexation . Post-synthetic modification (PSM) in metal-organic frameworks (MOFs) further refines terbium incorporation, as seen in ZrBTB MOFs .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer : X-ray diffraction (XRD) confirms crystallinity, while Fourier-transform infrared spectroscopy (FTIR) identifies ligand coordination modes. Photoluminescence spectroscopy quantifies terbium’s characteristic emission peaks (e.g., ⁵D₄ → ⁷F₆ transitions at ~545 nm). Energy-dispersive X-ray spectroscopy (EDS) mapping, as applied in Tb-ZrBTB nanosheets, verifies uniform terbium distribution without aggregation . Inductively coupled plasma mass spectrometry (ICP-MS) ensures stoichiometric accuracy.

Advanced Research Questions

Q. How can researchers optimize post-synthetic modification (PSM) parameters to achieve uniform terbium ion distribution in MOFs without aggregation?

- Methodological Answer : Aggregation-free terbium incorporation in MOFs (e.g., ZrBTB) requires controlled PSM conditions:

- Time : 24–48 hours for ligand exchange equilibrium.

- Concentration : Sub-millimolar terbium solutions to avoid oversaturation.

- Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance diffusion into MOF pores.

EDS mapping and X-ray absorption spectroscopy (XAS) validate spatial uniformity, as demonstrated in Tb-ZrBTB-120 nanosheets .

Q. What methodological strategies address discrepancies in reported luminescence quantum yields (QYs) of this compound across studies?

- Methodological Answer : Variability in QYs often arises from:

- Sample preparation : Moisture sensitivity and hydration states alter emission properties. Use inert-atmosphere gloveboxes for handling.

- Measurement calibration : Internal standards (e.g., quinine sulfate) normalize instrument responses.

- Ligand-field effects : Edetate’s chelation strength modulates terbium’s excited-state lifetimes. Comparative studies using time-resolved luminescence can isolate these variables .

Q. How does the choice of ligand architecture in this compound complexes affect energy transfer efficiency for photoluminescence applications?

- Methodological Answer : Ligands like BTB (benzene tribenzoate) in ZrBTB MOFs act as "antennas," absorbing UV light and transferring energy to terbium ions via Förster resonance energy transfer (FRET). Key factors include:

- Conjugation length : Extended π-systems in ligands enhance absorption cross-sections.

- Donor-acceptor distance : Optimal spacing (<10 Å) between terbium and ligands maximizes efficiency.

Experimental validation via luminescence decay kinetics and theoretical modeling (e.g., density functional theory) are critical .

Q. What comparative frameworks resolve contradictions in this compound’s reported stability under physiological or environmental conditions?

- Methodological Answer : Conflicting stability data may stem from:

- pH variability : Edetate’s protonation states (pKa 2–10) affect complex stability. Use potentiometric titration to map speciation diagrams.

- Counterion effects : Chloride vs. nitrate salts influence solubility and degradation rates.

Accelerated aging studies under controlled humidity/temperature, paired with ICP-MS monitoring, provide reproducible degradation profiles .

Methodological Best Practices

- Data Validation : Cross-reference luminescence data with independent techniques (e.g., EDS, XAS) to confirm terbium loading and coordination .

- Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., solvent, ligand ratio) contributing to data inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.